Uzarigenin digitaloside

Cardiac Physiology Structure-Activity Relationship Inotropy

Uzarigenin digitaloside is a 5α-configuration cardiac glycoside with a β-D-digitaloside moiety essential for reproducible Na⁺/K⁺-ATPase studies. Substituting analogs (e.g., glucosides causing 63% potency loss) invalidates SAR experiments. Ensure authentic 5α-stereochemistry for reliable inotropic and computational benchmarking.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
Cat. No. B12435825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUzarigenin digitaloside
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
InChIInChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1
InChIKeyVPUNMTHWNSJUOG-PSISMXLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uzarigenin Digitaloside: Procurement Overview for the 5α-Cardenolide Cardiac Glycoside


Uzarigenin digitaloside (CAS 61217-80-9) is a naturally occurring cardenolide glycoside belonging to the class of cardiac glycosides, with a molecular formula of C₃₀H₄₆O₈ and a molecular weight of 534.68 g/mol [1]. Structurally, it comprises a steroid aglycone (uzarigenin) linked to a β-D-digitaloside sugar moiety and can be isolated from various plant sources, notably Nerium oleander and Nerium odorum [2]. The compound is characterized by a 5α (A/B trans) ring junction configuration, which distinguishes it from its 5β (A/B cis) epimer, digitoxigenin [3]. Uzarigenin digitaloside is recognized for its role as an inhibitor of the Na⁺/K⁺-ATPase enzyme, a mechanism fundamental to the biological activity of cardiac glycosides [4].

Why Uzarigenin Digitaloside Cannot Be Substituted with Generic Cardiac Glycosides


The substitution of uzarigenin digitaloside with a generic cardiac glycoside or even its aglycone, uzarigenin, is not scientifically valid due to profound differences in biological activity conferred by the specific glycosylation pattern. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the nature of the sugar moiety attached to the steroid core is not a passive structural feature but a critical determinant of pharmacological potency. For instance, glucosidation of the uzarigenin aglycone results in a 63% decrease in potency, while conjugation with rhamnose leads to an increase in activity [1]. This finding, derived from direct inotropic assays, underscores that the potency of a cardenolide is exquisitely sensitive to its glycosidic composition. Consequently, using a related but glycosidically distinct analog—such as the unglycosylated aglycone or a compound with an alternative sugar chain—will yield fundamentally different and non-interchangeable experimental outcomes, making precise procurement essential for reproducible research [1].

Quantitative Differentiation: Uzarigenin Digitaloside vs. Closest Analogs


Glycosylation-Dependent Potency Modulation: Uzarigenin vs. Uzarigenin Glucoside vs. Digitoxigenin Glucoside

The addition of a single glucose moiety to the uzarigenin aglycone results in a substantial and quantifiable reduction in its cardiotonic potency. In a direct comparative study using isolated guinea pig left atria, glucosidation decreased the potency of uzarigenin by 63% [1]. In stark contrast, the same modification (glucosidation) on its 5β-epimer, digitoxigenin, led to an increase in potency [1]. This demonstrates a divergent and compound-specific SAR, where the effect of glycosylation is dependent on the stereochemistry of the core steroid. This finding highlights that uzarigenin digitaloside's activity profile is not simply an extension of its aglycone's properties, but rather a unique entity with its own distinct pharmacological behavior, a critical point for researchers requiring precise and predictable inotropic activity.

Cardiac Physiology Structure-Activity Relationship Inotropy

Stereochemical Influence on Glycosylation SAR: Uzarigenin (5α) vs. Digitoxigenin (5β)

While the A/B ring junction configuration (5α for uzarigenin vs. 5β for digitoxigenin) does not, by itself, significantly alter basal cardiotonic potency [1], it acts as a critical conformational switch that dictates the functional consequences of further molecular modifications. The study by Brown and Thomas (1984) revealed that the configuration of the A/B ring junction was of significance with respect to the influence of substituent groups [1]. This is exemplified by the divergent effect of glucosidation described in the previous evidence item. Furthermore, crystallographic analysis confirms that this single stereochemical difference leads to a fundamentally different type of crystal packing and a different degree of rotation of the lactone ring, highlighting its profound impact on overall molecular conformation [2]. This stereochemical distinction makes uzarigenin-based glycosides a unique chemical series for probing the structural determinants of cardenolide activity and selectivity.

Structural Biology Medicinal Chemistry Conformational Analysis

Physicochemical Distinction: Topological Polar Surface Area (TPSA)

Uzarigenin digitaloside has a calculated Topological Polar Surface Area (TPSA) of 115.00 Ų [1]. TPSA is a key in silico descriptor for predicting a molecule's passive membrane permeability and bioavailability, with lower values generally correlating with better cell penetration. While the compound's specific TPSA does not represent a direct quantitative comparison to a single alternative in an assay, it serves as a baseline property that differentiates it from other cardiac glycosides with different sugar chains. For instance, a glycoside with more or different polar groups (e.g., an additional sugar residue or a different sugar type) would have a higher TPSA, suggesting potentially different ADME properties. This physical parameter is a fundamental, verifiable property that distinguishes uzarigenin digitaloside from both simpler aglycones and more complex glycosides within the cardenolide class.

ADME Prediction Computational Chemistry Drug Design

Natural Abundance and Isolation Yield: Uzarigenin Glycosides vs. Digitoxigenin Glycosides in Nerium odorum

In a comprehensive phytochemical analysis of the root bark of Nerium odorum, a key natural source for cardenolides, the compound Odoroside B (a digitoxigenin glycoside) was obtained in remarkably high yield among the digitoxigenin and uzarigenin glycosides [1]. This suggests that the natural biosynthetic flux or extraction efficiency differs between the two series. While this does not speak to the intrinsic biological activity of uzarigenin digitaloside, it has significant implications for its sourcing and commercial availability. Researchers or industrial users considering sourcing this compound from natural extracts should be aware that the relative yield of uzarigenin-based glycosides may be lower compared to their digitoxigenin counterparts, which could affect the cost and feasibility of obtaining the compound in large quantities from certain plant materials.

Phytochemistry Natural Product Chemistry Process Development

Strategic Application Scenarios for Uzarigenin Digitaloside Based on Evidence


Cardiac Glycoside Structure-Activity Relationship (SAR) Probe

Uzarigenin digitaloside is ideally suited for detailed SAR studies of cardiac glycosides. As demonstrated by the direct comparative evidence showing a 63% decrease in potency upon glucosidation [1], this compound serves as a precise molecular probe to dissect the contribution of the β-D-digitaloside moiety to overall cardenolide pharmacology. Its unique 5α configuration, which yields fundamentally different SAR outcomes compared to the 5β-series [1], makes it an essential tool for researchers aiming to understand the stereochemical determinants of Na⁺/K⁺-ATPase inhibition and downstream signaling.

Positive Inotropic Reference Compound with a Defined Potency Window

For investigators studying cardiac contractility in isolated tissue or cellular models, uzarigenin digitaloside provides a cardiotonic reference with a quantifiably distinct potency profile. The evidence that glycosylation attenuates its inotropic activity relative to its aglycone [1] means it occupies a specific potency range. This allows for its use as a comparator to calibrate the effects of novel cardenolide analogs or to study mechanisms of cardiac glycoside action where a specific level of Na⁺/K⁺-ATPase inhibition is desired, without relying on more potent and potentially toxic compounds like ouabain or digitoxin.

In Silico Modeling and Computational Chemistry for ADME Prediction

Uzarigenin digitaloside is a valuable standard for computational chemistry and in silico ADME modeling. Its well-defined physicochemical properties, such as a TPSA of 115.00 Ų and a calculated XlogP of 2.10 [1], provide a precise benchmark for developing and validating predictive algorithms for cardiac glycoside permeability and bioavailability. Researchers can use this compound to correlate in silico predictions with empirical data, thereby refining models for the broader class of steroid glycosides.

Natural Product Isolation and Analytical Method Development Standard

Given its presence in well-defined plant sources like Nerium odorum [2], uzarigenin digitaloside serves as an authentic standard for the development of analytical methods (e.g., HPLC, LC-MS) aimed at the quality control of herbal preparations or the discovery of novel cardenolides. The documented difference in natural abundance compared to digitoxigenin glycosides [2] further justifies its use as a specific marker compound for the chemotaxonomic profiling of Nerium and related species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uzarigenin digitaloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.